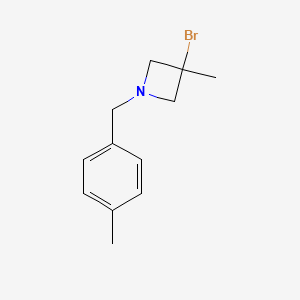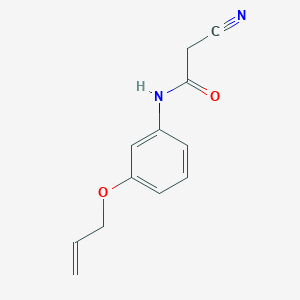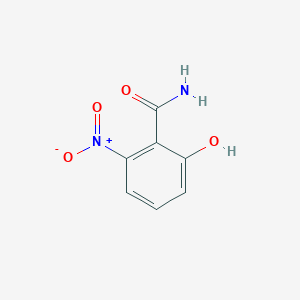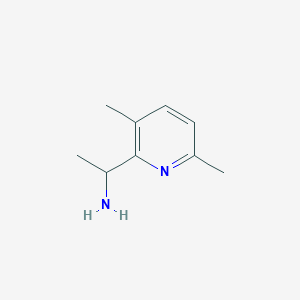
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine is a synthetic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine typically involves the thermal isomerization of aziridines. One common method includes the thermal isomerization of aziridine in acetonitrile, which leads to the formation of the desired azetidine compound . The reaction conditions often involve heating the aziridine precursor in the presence of a suitable solvent, such as acetonitrile, to facilitate the isomerization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar thermal isomerization techniques. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, advancements in catalytic processes and optimization of reaction conditions can further enhance the efficiency and yield of the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different functionalized azetidines.
Ring-Opening Reactions: Due to the strained ring structure, azetidines are prone to ring-opening reactions, which can be induced by nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acidic Conditions: Ring-opening reactions can be facilitated by the presence of acids, such as hydrochloric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-azetidines, while ring-opening reactions can produce linear amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The strained ring structure of azetidines makes them highly reactive, allowing them to participate in various chemical transformations. The presence of the bromine atom further enhances the compound’s reactivity, enabling it to act as a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Methylbenzyl)-3-bromo-3-methylazetidine: Similar in structure but may differ in reactivity and applications.
3-Bromo-3-ethylazetidine: Another azetidine derivative with different alkyl substituents.
Uniqueness
3-Bromo-3-methyl-1
Eigenschaften
Molekularformel |
C12H16BrN |
|---|---|
Molekulargewicht |
254.17 g/mol |
IUPAC-Name |
3-bromo-3-methyl-1-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H16BrN/c1-10-3-5-11(6-4-10)7-14-8-12(2,13)9-14/h3-6H,7-9H2,1-2H3 |
InChI-Schlüssel |
RTSDFQHBYZMVSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CC(C2)(C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-[(S)-2-Di(3,5-xylyl)phosphinoferrocenyl][2-di(4-trifluoromethylphenyl)phosphinophenyl]methanol](/img/structure/B15231420.png)





![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)




